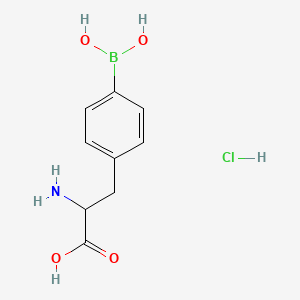

Phenylalanine, 4-borono-, hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-3-(4-boronophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BNO4.ClH/c11-8(9(12)13)5-6-1-3-7(4-2-6)10(14)15;/h1-4,8,14-15H,5,11H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITAYDCRFNXQNBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CC(C(=O)O)N)(O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91196-68-8 | |

| Record name | Boronophenylalanine hydrochloride, dl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091196688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BORONOPHENYLALANINE HYDROCHLORIDE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57659839UA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Phenylalanine, 4 Borono and Its Derivatives

Development of Enantioselective Synthesis Routes for L-4-borono-phenylalanine

A critical challenge in the synthesis of 4-boronophenylalanine is the control of stereochemistry to produce the biologically active L-enantiomer. Researchers have developed several effective enantioselective routes to achieve this.

Palladium-catalyzed cross-coupling reactions have become a cornerstone for the synthesis of L-4-boronophenylalanine. nih.gov This approach typically involves the reaction of a protected 4-substituted-L-phenylalanine derivative with a boron-containing reagent. semanticscholar.org The Suzuki-Miyaura reaction, in particular, has been widely applied. nih.govsemanticscholar.org

Common starting materials for this approach are N-protected L-phenylalanine derivatives where the para-position of the phenyl ring is functionalized with a leaving group, such as iodine or a triflate. nih.govsemanticscholar.org For instance, N-Boc-4-iodophenylalanine is a frequently used precursor. nih.gov This substrate is then coupled with a boronating agent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst like Pd(dppf)Cl₂. nih.gov Another effective method utilizes enantiomerically pure L-tyrosine or 4-iodo-L-phenylalanine derivatives which undergo a palladium-catalyzed cross-coupling reaction with pinacolborane. researchgate.netscispace.com For example, N-benzyloxycarbonyl-L-tyrosine benzyl (B1604629) ester nonaflate can be reacted with pinacolborane using a [PdCl₂(PPh₃)₂] catalyst. researchgate.netscispace.com Subsequent deprotection steps yield the final enantiomerically pure L-BPA. researchgate.net

| Starting Material | Boronating Agent | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|

| N-Boc-4-iodophenylalanine methyl ester | B₂pin₂ | Pd(dppf)Cl₂, KOAc, DMSO | 87% (coupling step) | nih.gov |

| Cbz-Tyr(Nf)-OBzl | Pinacolborane | [PdCl₂(PPh₃)₂], Et₃N, Dioxane | 58% (coupling step) | researchgate.netscispace.com |

| N-Boc-4-iodophenylalanine | B₂pin₂ | Pd(dppf)Cl₂, KOAc, DMSO | 53% (2-step yield after deprotection) | nih.govsemanticscholar.org |

Enantiospecific strategies leverage commercially available, enantiomerically pure amino acids as starting materials, thereby preserving the desired stereochemistry throughout the synthesis. nih.govsemanticscholar.org L-phenylalanine and L-tyrosine are the most common chiral precursors. nih.gov

When starting with L-phenylalanine, the first step is typically the direct functionalization of the phenyl ring, for example, through iodination using iodine and an oxidizing agent in an acidic medium. nih.gov The resulting 4-iodo-L-phenylalanine, after appropriate protection of the amino group (e.g., as N-Boc or N-Cbz), serves as the substrate for the subsequent palladium-catalyzed borylation described previously. nih.govsemanticscholar.org This approach ensures that the chirality at the alpha-carbon is maintained from the start. semanticscholar.org

Achieving high enantiomeric purity is the ultimate goal. Besides enantiospecific syntheses starting from chiral amino acids, other methods have been developed. One approach involves the alkylation of a chiral amino acid synthon. For instance, a protected p-bromomethylphenylboronic acid can be used to alkylate the (R)-Schöllkopf reagent. nih.gov Subsequent hydrolysis of the resulting intermediate can yield L-BPA with very high enantiomeric excess (>99% ee) when enzymatic hydrolysis with chymotrypsin (B1334515) is employed. nih.gov

Another strategy involves the resolution of a racemic mixture. A racemic N-acetyl-4-boronophenylalanine can be subjected to a highly selective acylase-catalyzed deacetylation. This enzymatic process transforms only the natural L-enantiomer, allowing for the separation and isolation of enantiomerically pure L-BPA. nih.gov

Introduction of Boronic Acid Groups into Phenylalanine Scaffolds

The key transformation in these syntheses is the formation of the carbon-boron bond at the para-position of the phenylalanine ring. semanticscholar.orgresearchgate.net The most prevalent and efficient method for this is the palladium-catalyzed cross-coupling of a protected L-4-iodophenylalanine with a diboronic acid dipinacolate. semanticscholar.org This strategy allows for the direct introduction of the boryl substituent onto the pre-formed, enantiopure amino acid scaffold. semanticscholar.org This method is advantageous as it minimizes the number of transformations required for any isotopically enriched boron reagent, which is often expensive. semanticscholar.org

Strategies for Isotopic Enrichment in Synthesis (e.g., ¹⁰B-Enriched Phenylalanine, 4-borono-)

For its application in Boron Neutron Capture Therapy (BNCT), 4-boronophenylalanine must be enriched with the ¹⁰B isotope, as natural boron contains only about 20% ¹⁰B. google.com The synthesis of ¹⁰B-enriched L-BPA (L-¹⁰BPA) requires the incorporation of ¹⁰B from a suitable precursor. lookchem.com

The synthetic routes are adapted to use ¹⁰B-enriched boronating agents. A common starting material is [¹⁰B]boric acid, which is commercially available. google.com This is then converted into a more reactive agent suitable for cross-coupling, such as [¹⁰B]pinacolborane. google.com This isotopically enriched boronating agent is then used in the palladium-catalyzed cross-coupling reactions with a protected 4-iodo-L-phenylalanine derivative, mirroring the methods used for the non-enriched compound. google.comlookchem.com The development of practical, enantioselective syntheses for L-¹⁰BPA has been a crucial step for its clinical application. lookchem.com

Advancements in Boronating Agents for Directed Synthesis

The choice of boronating agent is critical to the efficiency of the synthesis. Early syntheses of BPA employed reagents like trialkoxyboranes with Grignard reagents, but these methods often resulted in lower yields. nih.gov

A significant advancement was the introduction of pinacolborane (HBpin) and bis(pinacolato)diboron (B₂pin₂). nih.govsemanticscholar.org These reagents have proven to be more effective in palladium-catalyzed borylation reactions of 4-iodo-L-phenylalanine and L-tyrosine derivatives. semanticscholar.org Pinacolborane, in particular, can be readily prepared from borane-dimethylsulfide complex and pinacol (B44631). semanticscholar.org These modern boronating agents offer greater stability, better functional group tolerance, and often lead to higher yields of the desired boronate ester under milder conditions. nih.govsemanticscholar.orgresearchgate.net The resulting pinacolylborono intermediate is also stable and can be efficiently deprotected in a subsequent step to yield the final boronic acid. nih.gov

| Boronating Agent | Typical Reaction | Advantages | Reference |

|---|---|---|---|

| B(OMe)₃ / B(OBu)₃ | Reaction with Grignard reagent | Early method | nih.gov |

| Bis(pinacolato)diboron (B₂pin₂) | Pd-catalyzed cross-coupling with aryl halides/triflates | High yield, good functional group tolerance, stable reagent | nih.govsemanticscholar.org |

| Pinacolborane (HBpin) | Pd-catalyzed cross-coupling with aryl halides/triflates | Effective, easily prepared, milder conditions | semanticscholar.orgresearchgate.netscispace.com |

Use of Trialkyl Borates

One established method for the introduction of a boronic acid group onto the phenylalanine scaffold involves the use of trialkyl borates, such as trimethyl borate (B1201080) or tributyl borate, in conjunction with organolithium reagents. This process typically starts with a protected 4-halophenylalanine derivative, for instance, N-Boc-4-iodophenylalanine.

The synthesis proceeds by reacting the protected 4-halophenylalanine with an organolithium reagent, such as n-butyllithium, at very low temperatures (e.g., -78 °C) to form a lithiated intermediate. This intermediate is then quenched with a trialkyl borate. Subsequent acidic workup hydrolyzes the resulting boronate ester to yield the desired boronic acid.

A patented process describes the reaction of (S)-N-Boc-4-iodophenylalanine with tributyl borate and n-butyllithium in a solvent like 2-methyltetrahydrofuran (B130290) at temperatures ranging from -76°C to -85°C. semanticscholar.org Following the reaction, a careful workup and crystallization process yields the N-protected (S)-4-boronophenylalanine. The final deprotection step, typically under acidic conditions, affords the 4-borono-L-phenylalanine. semanticscholar.org Yields for the borylation step in such processes have been reported to be around 65-66%. semanticscholar.org

| Starting Material | Reagents | Product | Yield |

| (S)-N-Boc-4-iodophenylalanine | 1. n-Butyllithium 2. Tributyl borate | (S)-N-Boc-4-boronophenylalanine | ~65% |

Application of Diboron (B99234) Compounds and Pinacolborane

Palladium-catalyzed cross-coupling reactions represent a more modern and widely utilized approach for the synthesis of 4-boronophenylalanine. These methods often employ diboron compounds, such as bis(pinacolato)diboron (B₂pin₂), or pinacolborane (HBpin).

This strategy also commences with a protected 4-halophenylalanine derivative, typically 4-iodo-L-phenylalanine with suitable N- and carboxyl-protecting groups. The cross-coupling reaction is catalyzed by a palladium(0) complex, for example, [PdCl₂(dppf)], in the presence of a base. The reaction with B₂pin₂ results in the formation of a pinacol boronate ester derivative of phenylalanine.

Pinacolborane has also been employed as the boron source in these palladium-catalyzed reactions, offering an alternative route to the desired boronate esters. nih.gov The choice of catalyst, base, solvent, and protecting groups are all critical parameters that influence the efficiency of these cross-coupling reactions.

| Starting Material | Boron Reagent | Catalyst | Product | Yield (Coupling Step) |

| Protected L-4-iodophenylalanine | Bis(pinacolato)diboron | Pd(0) complex | Protected L-BPA pinacol ester | 53% (overall) |

| N-Boc-4-iodophenylalanine methyl ester | Bis(pinacolato)diboron | Pd(dppf)Cl₂ | N-Boc-L-BPA methyl ester pinacol ester | up to 87% |

Process Optimization and Scalability Considerations in Chemical Synthesis

The transition from laboratory-scale synthesis to large-scale production of 4-boronophenylalanine presents several challenges. Key considerations for process optimization include maximizing yield, ensuring high enantiomeric purity, minimizing the number of synthetic steps, and developing cost-effective and environmentally friendly procedures.

For large-scale synthesis, the choice of starting materials and reagents is crucial. While methods utilizing trialkyl borates can be effective, they often require cryogenic temperatures and the use of pyrophoric organolithium reagents, which can be challenging to handle on an industrial scale. semanticscholar.org In contrast, palladium-catalyzed cross-coupling reactions with diboron compounds are often milder and more amenable to scale-up.

Optimization of the palladium-catalyzed methods involves fine-tuning various reaction parameters. The selection of the palladium catalyst and ligand system is critical for achieving high catalytic turnover and minimizing side reactions. The choice of base and solvent also significantly impacts the reaction efficiency. Furthermore, the protecting groups for the amino and carboxyl functions of phenylalanine must be chosen carefully to be stable during the borylation step but easily removable in the final deprotection step without racemization.

A significant challenge in scaling up the production of ¹⁰B-enriched 4-boronophenylalanine, which is of particular interest for certain applications, is the high cost of the enriched boron starting materials. nih.gov Therefore, synthetic routes that are highly efficient in the final borylation step are strongly preferred to avoid the loss of expensive isotopic material. researchgate.net The development of simplified purification procedures that avoid tedious chromatographic methods is also a key aspect of creating a scalable and economically viable process. semanticscholar.org

Chemical Modifications for Enhanced Solubility and Stability in Research Formulations

A significant limitation of 4-boronophenylalanine is its low aqueous solubility, particularly at physiological pH. researchgate.netmdpi.com This poor solubility can hinder its application in various research settings. To address this, several chemical modification strategies have been developed to enhance its solubility and stability in aqueous formulations.

Amidation Strategies

Modification of the carboxylic acid functional group of 4-boronophenylalanine through amidation is a potential strategy to improve its aqueous solubility. While specific research detailing the amidation of 4-boronophenylalanine for this purpose is not extensively documented in publicly available literature, the general principle of converting a carboxylic acid to a more polar amide derivative is a well-established method in medicinal chemistry to enhance solubility and other physicochemical properties. The formation of an amide bond can disrupt the crystal lattice of the solid-state amino acid and introduce new hydrogen bonding capabilities, which can lead to improved interaction with water molecules.

Complex Formation with Carbohydrates (e.g., Fructose)

The most widely adopted and successful strategy to enhance the aqueous solubility of 4-boronophenylalanine is through the formation of a reversible complex with certain carbohydrates, most notably fructose (B13574). mdpi.com Boronic acids are known to form stable cyclic esters with 1,2- and 1,3-diols, and the multiple hydroxyl groups in sugars like fructose provide ideal binding sites.

The complexation of 4-boronophenylalanine with fructose significantly increases its solubility in aqueous solutions at neutral pH. researchgate.net This is achieved by mixing the two compounds in an aqueous solution, often with a slight excess of the carbohydrate. The formation of the BPA-fructose complex is a pH-dependent equilibrium.

Studies using ¹¹B-NMR and UV spectroscopy have been conducted to determine the complex formation constants (log K) of p-boronophenylalanine with various monosaccharides in a pH 7.4 solution. These studies have shown that fructose forms one of the most stable complexes.

| Monosaccharide | Complex Formation Constant (log K) at pH 7.4 |

| Fructose | 2.43 |

| Mannitol | 2.19 |

| Galactose | 1.28 |

| Mannose | 1.10 |

| Glucose | 0.85 |

The structure of the L-BPA-fructose complex in aqueous solution at physiological pH has been investigated and is proposed to be a β-D-fructofuranose 2,3,6-(p-phenylalanylorthoboronate). This complex formation not only enhances solubility but also plays a crucial role in the stability of the formulation, allowing for the preparation of concentrated solutions for research applications.

Advanced Analytical and Characterization Techniques for Phenylalanine, 4 Borono Research

Spectroscopic and Imaging Modalities for Compound Detection and Localization

Spectroscopic and imaging techniques are indispensable for visualizing and quantifying 4-boronophenylalanine and its analogs in research settings. These modalities offer non-invasive or minimally invasive ways to track the compound's localization in tissues and individual cells, which is critical for assessing its targeting efficacy.

Fluorescent Probe Development for Phenylalanine, 4-borono- Sensing and Detection

Fluorescent probes have emerged as valuable tools for the qualitative and quantitative analysis of boronic acid-containing compounds like BPA. These sensors are designed to react with the boronic acid moiety, resulting in a change in fluorescence that allows for visualization and measurement.

One such novel sensor is BS-631 , which emits red fluorescence with a maximum wavelength of 631 nm upon reaction with 4-borono-L-phenylalanine (L-BPA). researchgate.net Research has shown that BS-631 can quantitatively detect L-BPA with a detection limit of 19.6 µM, a sensitivity sufficient for evaluating its concentration in therapeutic research contexts. researchgate.net A key advantage of BS-631 is its specificity; it does not fluoresce after incubation with various metal cations. researchgate.net Its red emission spectrum allows for clear intracellular visualization of L-BPA, especially when combined with common blue-emitting nuclear stains like Hoechst 33342. researchgate.net

Another established fluorescent sensor is DAHMI . While DAHMI has been used for visualizing intracellular boronic acid distribution, its blue fluorescence can interfere with common nuclear stains like DAPI or Hoechst 33342, complicating co-staining procedures. researchgate.net The development of red-emitting probes like BS-631 addresses this limitation, facilitating clearer subcellular localization studies. researchgate.net

| Fluorescent Probe | Max Emission Wavelength | Detection Limit (BPA) | Key Features |

| BS-631 | 631 nm | 19.6 µM | Red fluorescence, no interference with metal cations, compatible with blue nuclear stains. researchgate.net |

| DAHMI | Blue fluorescence | Not specified | Established sensor, but its blue fluorescence can interfere with common nuclear stains. researchgate.net |

Positron Emission Tomography (PET) Imaging with Radiolabeled Analogs (e.g., 4-borono-2-[18F]fluoro-phenylalanine) as a Research Tool for Boron Concentration Estimation

Positron Emission Tomography (PET) is a powerful, non-invasive imaging technique used to estimate the concentration of boron in tissues for research purposes, particularly in the context of Boron Neutron Capture Therapy (BNCT). nih.govd-nb.info This is achieved using a radiolabeled analog of BPA, most commonly 4-borono-2-[18F]fluoro-L-phenylalanine ([18F]FBPA). nih.gov Developed in 1991, [18F]FBPA allows for in vivo monitoring of the pharmacokinetics of its non-radioactive counterpart, 10B-BPA. nih.govd-nb.info

Studies in various animal models have demonstrated the tumor-imaging potential of [18F]FBPA. nih.govnih.govdocumentsdelivered.com Research has shown that [18F]FBPA accumulates in tumors primarily through L-type amino acid transporters (LAT1), similar to L-BPA. nih.govnih.govnih.gov The uptake kinetics of [18F]FBPA have been validated against direct measurements of 10B in tissue samples, confirming its reliability as a surrogate marker. d-nb.info For instance, clinical research has shown that 10B concentrations in tumors, estimated from dynamic [18F]FBPA PET scans, were similar to those measured directly in surgical specimens. d-nb.info

[18F]FBPA PET imaging provides crucial data for:

Predicting 10B-BPA distribution and accumulation: This allows researchers to assess whether a sufficient concentration of boron is likely to accumulate in a target tumor. nih.govd-nb.info

Estimating Boron Concentration: Kinetic analysis of dynamic PET data can be used to estimate the absolute concentration of 10B in tissues. d-nb.info

Tumor-to-Normal Tissue Ratios: The technique is used to determine the ratio of boron concentration in the tumor relative to surrounding healthy tissue, a critical parameter in targeted therapies. nih.govnih.gov

| Radiolabeled Analog | Imaging Modality | Purpose | Key Findings |

| 4-borono-2-[18F]fluoro-L-phenylalanine ([18F]FBPA) | PET | In vivo estimation of 10B-BPA pharmacokinetics and concentration. nih.govd-nb.info | Accumulates in tumors via L-type amino acid transporters; concentrations estimated by PET correlate with direct tissue measurements. nih.govd-nb.infonih.gov |

Single Cell Inductively Coupled Plasma Mass Spectrometry (SC-ICP-MS) for Precise Cellular Boron Quantification

While bulk analysis provides average boron concentrations, understanding cell-to-cell variability is crucial. Single Cell Inductively Coupled Plasma Mass Spectrometry (SC-ICP-MS) is an emerging technique that enables the measurement of elements, including boron, at the individual cell level. rsc.orgmdpi.com This provides unprecedented insight into the heterogeneity of BPA uptake within a cell population. mdpi.com

A significant analytical challenge in measuring intracellular boron is its rapid efflux from cells once removed from their culture medium. rsc.orgbham.ac.uk Standard ICP-MS sample preparation can lead to an underestimation of the true intracellular concentration. To address this, novel methods have been developed, including rapid in situ digestion of treated cells to prevent premature boron loss. rsc.orgbham.ac.uk

SC-ICP-MS has been used to perform real-time measurements of boron in live cells, revealing the dynamics of both influx and efflux. rsc.orgbham.ac.uk One study reported a biological half-life for boron efflux of approximately 6 minutes, highlighting the importance of specialized sample handling. bham.ac.uk Optimized ICP-MS methods, combining acid digestion with UV digestion, have achieved low detection limits (0.4 µg L⁻¹) and full boron recovery from cell cultures. rsc.org Such precise quantification has allowed researchers to determine the absolute number of boron atoms per cell; for example, in one study, vascular endothelial cells treated with L-BPA were found to contain (1.26 ± 0.10) × 10⁹ boron atoms per cell. rsc.org

Chromatographic Separation and Purity Assessment Methods (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of 4-boronophenylalanine. nih.govsigmaaldrich.com It is routinely used to determine the concentration of BPA in complex biological samples like blood and tissue extracts and to verify the enantiomeric purity of synthesized L-BPA. nih.govresearchgate.netgoogle.com

One common HPLC method involves pre-column derivatization, where BPA is reacted with a reagent to form a fluorescent product that can be detected with high sensitivity. nih.govresearchgate.net A widely used derivatizing agent is o-phthalaldehyde (B127526) (OPA), which reacts with the primary amine of BPA. nih.gov The resulting fluorescent derivative is then separated using a reversed-phase column (e.g., C18) and quantified. nih.govresearchgate.net

A typical HPLC method for BPA analysis includes:

Derivatization: Pre-column reaction with o-phthalaldehyde (OPA). nih.gov

Column: Reversed-phase C18 column. nih.govresearchgate.net

Detection: Fluorimetric detection (e.g., excitation at 330 nm and emission at 430 nm). nih.govresearchgate.net

Mobile Phase: A gradient of buffers is often used for optimal separation. nih.gov

This HPLC method has been shown to be a reproducible, sensitive, and reliable alternative to analytical techniques that rely solely on elemental boron determination. nih.govresearchgate.net It is also critical in synthetic chemistry for assessing the purity and enantiomeric excess of the final product, ensuring that the desired L-isomer is obtained without significant racemization. google.com

Structural Elucidation and Conformational Analysis

Understanding the three-dimensional structure of 4-boronophenylalanine and how it interacts with biological molecules is fundamental to its research applications. X-ray crystallography is a primary technique for elucidating its atomic-level structure.

Structural studies have provided critical insights into how BPA is specifically recognized by proteins. For example, the crystal structure of an engineered aminoacyl-tRNA synthetase (aaRS) in complex with p-boronophenylalanine (Bpa) and AMP has been described. nih.gov This research revealed that the boronic acid moiety of Bpa is recognized through a network of four hydrogen bonds within the enzyme's active site. nih.gov A key interaction is a double hydrogen bond formed between the boronic acid group and the carboxylate group of a specific glutamic acid residue (Glu162) in the protein. nih.gov This coplanar alignment is a major determinant of binding specificity. nih.gov

Such structural analyses explain how the substitution of just five amino acids in the active site of a native TyrRS can switch its substrate specificity to accommodate the unique chemical properties of Bpa. nih.gov This detailed conformational and structural information is invaluable for protein engineering and for understanding the molecular basis of BPA's transport and incorporation into biological systems.

Novel Delivery Systems and Formulations for Phenylalanine, 4 Borono in Research Models

Design and Synthesis of Molecularly Imprinted Polymers (MIPs) as Boron Carriers

One promising approach involves the use of molecularly imprinted polymers (MIPs) as carriers for boron compounds like Phenylalanine, 4-borono-. mdpi.com MIPs are a class of synthetic polymers with tailor-made recognition sites that are complementary in shape, size, and functional group orientation to a template molecule. mdpi.com

The synthesis process for creating MIPs specific to 4-borono-L-phenylalanine (BPA) typically involves a three-step process:

Pre-polymerization: A complex is formed between the template molecule (BPA) and a selected functional monomer, such as methacrylic acid, through non-covalent interactions. mdpi.com

Polymerization: A cross-linking agent, for example, ethylene (B1197577) glycol dimethacrylate, is added to the complex, leading to the formation of a rigid three-dimensional polymer matrix around the template. mdpi.comresearchgate.net

Template Removal: The BPA template is washed out from the polymer matrix, leaving behind specific recognition cavities that can rebind the target molecule with high selectivity. mdpi.com

This technique allows for the creation of stable and reusable polymeric carriers designed for the specific delivery of boron. mdpi.com

The performance of these specialized MIPs is evaluated by their adsorption capabilities and how they release the target compound over time. For a honeycomb-like MIP synthesized from methacrylic acid and ethylene glycol dimethacrylate, the binding capacity for BPA was determined to be 330.4 ± 4.6 ng g⁻¹. mdpi.comnih.gov The imprinting factor, which measures the selectivity of the MIP for its template compared to a non-imprinted polymer (NIP), was calculated to be 2.04. mdpi.comnih.gov

Release studies conducted in a model phosphate-buffered saline solution showed that the MIPs exhibited a slow release profile. Within a two-hour timeframe, only 0% to 4.81% of the bound BPA was released from the polymer. mdpi.comresearchgate.netnih.gov This controlled release is a crucial characteristic for potential delivery systems. mdpi.com

Table 1: Adsorption and Release Characteristics of BPA-Specific MIPs

| Parameter | Value | Reference |

|---|---|---|

| Binding Capacity | 330.4 ± 4.6 ng g⁻¹ | mdpi.com, nih.gov |

| Imprinting Factor | 2.04 | mdpi.com, nih.gov |

Scanning Electron Microscopy (SEM) is utilized to analyze the physical structure and surface features of the synthesized polymers. Micrographs of MIPs designed for BPA delivery have revealed an ordered, porous, honeycomb-like structure. mdpi.comnih.gov This morphology is created by the polymerization process around siloxane support particles, which are later etched away. nih.gov The resulting periodic structure consists of elements with a diameter measured at 487 ± 23 nm. nih.gov This high degree of organization and porosity provides a large surface area for interaction with the target molecule. mdpi.comnih.gov

Complexation Strategies for Enhanced Research Agent Delivery and Retention (e.g., Poly(vinyl alcohol) Complexes)

Another strategy to improve the delivery of Phenylalanine, 4-borono- involves complexation with other molecules. It has been reported that poly(vinyl alcohol) (PVA) can form complexes with BPA through reversible boronate esters in an aqueous solution. researchgate.netnih.gov This complex, termed PVA-BPA, has shown advantages over the clinically used fructose-BPA complex. mdpi.comnih.gov

The PVA-BPA complex appears to be internalized into cancer cells via LAT1-mediated endocytosis, which enhances cellular uptake and, crucially, slows the unwanted efflux of the agent from the cells. mdpi.comnih.govresearchgate.net In research models, the PVA-BPA complex demonstrated higher accumulation and longer retention in tumors compared to the fructose-BPA formulation, coupled with quick clearance from the bloodstream and normal organs. researchgate.netnih.govresearchgate.net An optimized formulation, PVA-sorbitol-BPA, was later developed to reduce potential side effects while maintaining efficient tumor accumulation and long-term retention. nih.gov

Development of Alternative Boron-Containing Delivery Agents and Conjugates

Nucleosides mdpi.comelsevierpure.com

Peptides and Proteins mdpi.comelsevierpure.com

Polyamines mdpi.comelsevierpure.com

Porphyrins mdpi.comelsevierpure.com

Liposomes mdpi.comelsevierpure.com

Monoclonal Antibodies mdpi.comelsevierpure.com

Various types of nanoparticles mdpi.comelsevierpure.com

These diverse approaches, including the use of carboranes or boronic acids conjugated to biomolecules, aim to overcome limitations such as poor water solubility and lack of tumor specificity associated with earlier boron agents. nih.gov

Preclinical Evaluation of Phenylalanine, 4 Borono and Its Analogs in Research Models

In Vitro Studies on Cellular Uptake and Distribution in Various Cell Lines

The cellular uptake and distribution of 4-borono-L-phenylalanine (BPA) are critical determinants of its potential application in research models, particularly in oncology. In vitro studies have established that the primary mechanism for BPA transport into tumor cells is mediated by specific amino acid transporters.

Research has identified the L-type amino acid transporter 1 (LAT1) as the principal transporter responsible for the uptake of BPA into malignant cells. researchgate.netnih.gov This transporter is frequently overexpressed in a wide variety of cancer cells to meet their increased metabolic demands for amino acids, which provides a mechanism for the selective accumulation of BPA in these cells compared to normal tissues. researchgate.net In addition to LAT1, other transporters such as ATB(0,+) and LAT2 have also been shown to transport BPA, although with different affinities. nih.gov Kinetic analyses have revealed that LAT1 transports BPA with a high affinity, while ATB(0,+) and LAT2 exhibit medium to low affinities, respectively. nih.gov

The level of BPA accumulation has been shown to be directly dependent on the expression levels of these transporters in various cell lines. For example, studies on gastric cancer cell lines (MKN45), hepatocellular carcinoma cells (Hepa1-6, HepG2), and glioma cells (U87, U251, SHG44) have demonstrated time- and concentration-dependent uptake of BPA. frontiersin.orgresearchgate.netnih.govnih.gov Boron concentration in MKN45 gastric cancer cells was significantly higher after 3 hours of incubation compared to 1 hour. frontiersin.org Similarly, uptake in hepatocellular carcinoma cells reached a plateau at 6 hours. nih.gov

Furthermore, the transport of BPA can be influenced by the presence of other amino acids, a phenomenon known as trans-stimulation. Studies using rat 9L gliosarcoma cells have shown that preloading cells with certain amino acids can stimulate further uptake of BPA, supporting the hypothesis that it is transported by the L and A amino acid transport systems. nih.gov

The following table summarizes findings on BPA uptake in different cancer cell lines from various research studies.

| Cell Line | Cancer Type | Key Findings on BPA Uptake |

| MKN45 | Gastric Cancer | Uptake is time- and concentration-dependent; boron concentration at 3 hours is significantly higher than at 1 hour. frontiersin.org |

| Hepa1-6, HepG2 | Hepatocellular Carcinoma | Accumulation is concentration- and time-dependent, reaching a plateau at 6 hours. nih.gov |

| 9L | Rat Gliosarcoma | BPA is transported by the L system; uptake can be stimulated by pre-accumulation of other amino acids via the L or A systems. nih.gov |

| U87, U251, SHG44 | Human Glioma | These cell lines demonstrate significant uptake, which is a prerequisite for apoptosis induction in combination with neutron irradiation. nih.gov |

| MCF-7 | Breast Cancer | LAT1 protein amount is a major determinant of BPA uptake; the contribution of ATB(0,+) becomes significant at higher concentrations. nih.gov |

In Vivo Biodistribution and Pharmacokinetic Studies in Animal Models for Research Insights

In vivo studies in animal models are essential for understanding the biodistribution and pharmacokinetic profile of 4-borono-L-phenylalanine (BPA). These studies provide insights into the compound's behavior in a complex biological system, particularly its accumulation in target tissues versus normal tissues.

Pharmacokinetic studies in Sprague-Dawley rats have characterized the behavior of boron after intravenous administration of BPA. Research shows a rapid distribution phase, with one study noting a peak boron concentration at approximately 25 minutes, followed by a steady decrease. nih.govdoaj.org The half-life of boron in the blood has been reported to be approximately 44.11 minutes in one study and 74.71 minutes in another, indicating relatively rapid clearance from circulation. frontiersin.orgnih.gov

Biodistribution analyses in tumor-bearing mouse models have demonstrated the preferential accumulation of BPA in tumor tissues. In models with hepatocellular carcinoma and gastric cancer xenografts, boron concentrations were found to be significantly higher in the tumor compared to blood and various normal tissues, including the heart, liver, lung, and brain. frontiersin.orgdoaj.orgnih.gov This selective accumulation is critical and is often quantified by the tumor-to-blood (T/B) and tumor-to-normal tissue (T/N) concentration ratios. Studies have shown that at 2 hours post-injection in a hepatocellular carcinoma model, the T/N and T/B ratios exceeded 2 and 4, respectively. nih.govdoaj.org

Distribution to the brain is generally low due to the blood-brain barrier, which restricts the passage of BPA into the brain parenchyma. frontiersin.orgnih.gov However, significant accumulation has been noted in other organs, such as the kidney and bladder, which are involved in the excretion pathway. nih.gov The distribution pattern in most normal tissues tends to mirror the concentration curve in the blood, showing a time-dependent decrease after the initial peak. frontiersin.org

The following table summarizes key pharmacokinetic and biodistribution parameters for BPA from studies in animal models.

| Animal Model | Tumor Model | Key Pharmacokinetic & Biodistribution Findings |

| Sprague-Dawley Rats | Non-tumor bearing | Blood half-life reported between ~44 and ~75 minutes. frontiersin.orgnih.gov Rapid distribution with peak blood concentration around 25 minutes. nih.gov |

| CDX Mice | MKN45 Gastric Cancer | Boron concentration in tumor (29.58 µg/g) was significantly higher than in blood (8.81 µg/g) and brain (13.27 µg/g). nih.gov |

| Mouse Model | Hepatocellular Carcinoma | Tumor-to-normal tissue (T/N) ratio > 2 and tumor-to-blood (T/B) ratio > 4 at 2 hours post-injection. nih.govdoaj.org |

| Mouse Model | Subcutaneous Tumor Xenograft | A model tumor can be targeted 1.5 hours after administration, with boron content remaining sufficient for at least 4 hours. cyberleninka.ru |

Investigation of Cellular Responses to Phenylalanine, 4-borono- Exposure in Research Systems

Based on a review of available scientific literature, no specific studies were identified that directly investigated the singular effect of 4-borono-L-phenylalanine on the modulation of protein synthesis in research systems.

Research has shown that 4-borono-L-phenylalanine (BPA), when used as a boron delivery agent in the context of Boron Neutron Capture Therapy (BNCT), is involved in the induction of apoptosis, or programmed cell death. nih.gov The cell-killing effect is not caused by BPA alone but by the high-energy alpha particles and lithium-7 (B1249544) nuclei released from the neutron capture reaction of the boron-10 (B1234237) isotope within the cell.

Studies on human glioma cell lines (U87, U251, and SHG44) have elucidated the molecular mechanisms underlying this apoptotic response. nih.govnih.gov Following treatment with BPA and subsequent neutron irradiation, cells exhibit classic morphological features of apoptosis, such as nuclear condensation. nih.govnih.gov The investigation into the molecular pathway revealed that this process involves the Bcl-2 family of proteins, which are key regulators of apoptosis. Specifically, the treatment leads to a downregulation in the expression of the anti-apoptotic protein Bcl-2 and an increase in the level of the pro-apoptotic protein Bax. nih.govnih.gov The resulting shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial membrane, a key step in the intrinsic pathway of apoptosis, ultimately leading to cell death. nih.gov This activation of Bax and downregulation of Bcl-2 are considered significant components of the apoptosis triggered by the combined effect of BPA and neutron irradiation in glioma cells. nih.gov

Theoretical and Computational Chemistry Approaches to Phenylalanine, 4 Borono

Molecular Modeling of Compound-Target Interactions and Binding Affinity

Molecular modeling is instrumental in elucidating how BPA interacts with its primary biological targets: amino acid transporters. The selective accumulation of BPA in tumor cells is largely mediated by specific transporters, and understanding these interactions is key to optimizing its efficacy. nih.gov

Target Interactions: The primary transporters responsible for BPA uptake into cells are the L-type Amino Acid Transporter 1 (LAT1), LAT2, and ATB0,+. nih.govnih.govresearchgate.net LAT1, in particular, is overexpressed in many types of cancer cells to meet their high demand for essential amino acids, making it a key target for BPA delivery. nih.govnih.govnih.gov

Computational studies, including molecular mechanics (MM) and molecular dynamics (MD) simulations, have been employed to model the binding of BPA. mdpi.com For instance, simulations have been used to analyze the formation of a specific binding site for BPA in synthetic polymers, mimicking biological recognition. mdpi.com In these models, the interactions between different ionic forms of the BPA molecule (cationic, anionic, zwitterionic) and the target are explored. These simulations can reveal the crucial role of specific functional groups, such as the carboxyl (-COOH), amino (-NH3+), and boronic acid (-B(OH)2) groups, in forming stable complexes through hydrogen bonds and electrostatic interactions. mdpi.com Molecular docking and advanced simulation techniques like metainference MD are also used to characterize the binding site of transporters like LAT1, mapping important ligand interactions and identifying druggable pockets. pasteur.fr

Binding Affinity: The affinity of BPA for its transporters has been quantified experimentally, providing crucial data that informs and validates computational models. The Michaelis-Menten constant (Km), an inverse measure of affinity, shows that BPA binds to these transporters with varying strengths. LAT1 exhibits the highest affinity for BPA, followed by LAT2 and ATB0,+. nih.govnih.gov These affinities are comparable to those for endogenous amino acids, suggesting that transporters can effectively mediate BPA uptake in vivo. nih.govnih.gov

| Transporter | Binding Affinity (Km) in μM | Affinity Level |

|---|---|---|

| LAT1 | 20.3 ± 0.8 | High |

| LAT2 | 88.3 ± 5.6 | Medium |

| ATB0,+ | 137.4 ± 11.7 | Low |

This table summarizes the binding affinities of 4-boronophenylalanine (BPA) for its primary amino acid transporters. Data is sourced from kinetic analyses of human transporters expressed in Xenopus oocytes. nih.govnih.gov

Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry and various electronic properties of molecules like BPA.

Electronic Properties: Once the geometry is optimized, DFT is used to calculate key electronic properties. A significant application is the determination of Electrostatic Potential (ESP) atomic partial charges. mdpi.com ESP maps visualize the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.net These maps are invaluable for predicting non-covalent interactions, particularly how BPA will orient itself when approaching a biological target. For example, the electron-rich oxygen atoms of the boronic acid and carboxyl groups are sites for favorable interactions with positively charged regions on a receptor, such as the amino acid binding pocket of the LAT1 transporter. mdpi.comresearchgate.net

Computational Analysis of Binding Specificity and Energy Gaps

Computational methods are critical for understanding why BPA is selectively taken up by certain cells and for characterizing its intrinsic chemical reactivity.

Binding Specificity: The varying binding affinities of BPA for different transporters (LAT1, LAT2, and ATB0,+) are a clear indicator of its binding specificity. nih.gov Computational analyses help rationalize these differences by modeling the subtle variations in the binding pockets of each transporter. Furthermore, kinetic studies show that the roles of these transporters can be concentration-dependent. At lower, clinically relevant concentrations, the high-affinity LAT1 is the dominant transporter for BPA uptake. nih.govnih.gov As concentrations increase, the lower-affinity ATB0,+ transporter begins to contribute significantly to the total uptake. nih.govnih.gov This differential role, influenced by both binding affinity and transporter capacity, is a key aspect of BPA's biological activity. nih.gov

Energy Gaps: A standard output of DFT calculations is the energy of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals is known as the HOMO-LUMO gap. researchgate.netnih.gov

HOMO: Represents the ability of a molecule to donate an electron.

LUMO: Represents the ability of a molecule to accept an electron.

HOMO-LUMO Gap (ΔE): This energy gap is a crucial descriptor of a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive.

For BPA, the HOMO-LUMO gap calculated via DFT provides a quantitative measure of its electronic stability. This information helps predict its reactivity in different physiological environments and its potential to engage in charge-transfer interactions within the binding sites of its target transporters. nih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 4-borono-phenylalanine hydrochloride, and how is its structural integrity validated?

- Methodological Answer : Synthesis typically involves introducing a boronic acid group at the para position of phenylalanine via Suzuki-Miyaura coupling or electrophilic borylation. The hydrochloride salt is formed through acidification. Structural validation requires nuclear magnetic resonance (NMR) for boron-proton coupling patterns (¹¹B and ¹H), high-resolution mass spectrometry (HRMS) for molecular ion confirmation, and elemental analysis for stoichiometric verification. Purity is assessed via reverse-phase HPLC with UV detection (λ = 254 nm) .

Q. Which analytical techniques are essential for assessing the stability of 4-borono-phenylalanine hydrochloride under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies use thermal gravimetric analysis (TGA) for decomposition thresholds (e.g., >150°C) and dynamic light scattering (DLS) for aggregation in aqueous buffers. pH-dependent stability is monitored via ¹H NMR in deuterated solvents (pH 2–9) over 72 hours. Boron retention is quantified using inductively coupled plasma mass spectrometry (ICP-MS) .

Advanced Research Questions

Q. How does the para-boronic acid group influence the biochemical targeting of 4-borono-phenylalanine hydrochloride compared to unmodified phenylalanine?

- Methodological Answer : The boronic acid group enhances affinity for cancer cells overexpressing L-type amino acid transporters (LAT1), enabling boron neutron capture therapy (BNCT) applications. Competitive uptake assays (e.g., in U87 glioblastoma cells) with ³H-labeled phenylalanine quantify transport efficiency. Molecular docking simulations (e.g., AutoDock Vina) predict binding interactions with LAT1’s substrate-binding pocket .

Q. What experimental design principles should guide in vivo studies evaluating the tumor-specific accumulation of 4-borono-phenylalanine hydrochloride?

- Methodological Answer : Murine xenograft models (e.g., melanoma B16F10) are dosed intravenously (2–4 mg/kg). Biodistribution is tracked via ¹⁸F-fluoroborate PET imaging or ICP-MS in excised tissues. Control groups receive unmodified phenylalanine. Hematological toxicity is monitored weekly (CBC: hemoglobin, platelets, leukocytes), referencing protocols from melphalan studies .

Q. How can researchers address discrepancies in therapeutic efficacy observed across different cancer models treated with 4-borono-phenylalanine hydrochloride?

- Methodological Answer : Meta-analyses stratified by tumor type (e.g., glioblastoma vs. melanoma) and LAT1 expression levels (IHC quantification) identify confounding variables. Pharmacokinetic-pharmacodynamic (PK/PD) modeling (e.g., NONMEM) correlates plasma boron concentrations (AUC₀–₂₄h) with tumor regression rates .

Q. What statistical frameworks are optimal for analyzing survival data in preclinical trials involving 4-borono-phenylalanine hydrochloride?

- Methodological Answer : Kaplan-Meier survival curves with log-rank tests compare treatment vs. control cohorts. Cox proportional hazards models adjust for covariates (e.g., tumor volume at baseline). Sensitivity analyses exclude outliers (e.g., animals with >20% weight loss) to reduce bias .

Data Contradiction and Optimization

Q. How should researchers resolve conflicting reports on the therapeutic window of 4-borono-phenylalanine hydrochloride in BNCT applications?

- Methodological Answer : Dose-escalation studies (0.5–5 mg/kg) with neutron irradiation (thermal flux: 1 × 10¹² neutrons/cm²) establish a toxicity-efficacy profile. The maximum tolerated dose (MTD) is defined by Grade 3+ hematological toxicity (CTCAE v5.0). Boron concentration ratios (tumor:blood > 3:1) are validated via ICP-MS .

Q. What strategies mitigate off-target boron accumulation in healthy tissues during 4-borono-phenylalanine hydrochloride administration?

- Methodological Answer : Co-administration of competitive LAT1 inhibitors (e.g., BCH) reduces renal uptake. Nanocarriers (e.g., liposomes) functionalized with tumor-specific ligands (e.g., folate) enhance selectivity. SPECT/CT imaging with ⁹⁹mTc-labeled analogs visualizes biodistribution in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.